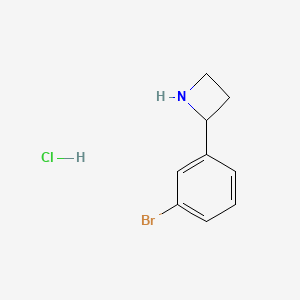

2-(3-Bromophenyl)azetidine hydrochloride

説明

特性

IUPAC Name |

2-(3-bromophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-9;/h1-3,6,9,11H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPQPMVNKHTADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production methods for azetidines, including 2-(3-Bromophenyl)azetidine hydrochloride, often utilize efficient catalytic processes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

化学反応の分析

Types of Reactions: 2-(3-Bromophenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.

Ring-Opening Reactions: The strained four-membered ring can be opened under acidic or basic conditions to yield linear amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylazetidines.

Oxidation and Reduction Reactions: Products include oxidized or reduced azetidine derivatives.

Ring-Opening Reactions: Products include linear amines and other open-chain derivatives.

科学的研究の応用

Organic Synthesis

2-(3-Bromophenyl)azetidine hydrochloride serves as a versatile building block in organic synthesis. It is utilized for:

- The construction of more complex molecular architectures, including pharmaceuticals and agrochemicals.

- Functionalization reactions, such as nucleophilic substitutions and ring-opening reactions, which allow for the generation of diverse derivatives with varied biological activities .

Medicinal Chemistry

This compound has shown promise in drug development, particularly for:

- Central Nervous System Disorders: Its derivatives are being explored for their potential to modulate neurotransmitter systems.

- Infectious Diseases: Research indicates that azetidine derivatives may possess antimicrobial properties, making them candidates for new antibiotics .

Polymer Chemistry

2-(3-Bromophenyl)azetidine hydrochloride is also employed in polymer synthesis:

- It contributes to the development of polyamines and other polymers with unique properties, such as antimicrobial coatings and gene transfection agents .

Biological Studies

The compound is used in biological research to investigate:

- The biological activity of azetidine derivatives, focusing on their mechanisms of action and potential therapeutic applications .

- Structure-activity relationships (SAR) that help in optimizing compounds for better efficacy and reduced toxicity.

Case Studies and Research Findings

Case Study 1: Antimalarial Activity

A study highlighted the synthesis of bicyclic azetidines that demonstrated significant antimalarial activity. The azetidine ring's structural features were critical in enhancing binding affinity to target enzymes involved in the malaria parasite's lifecycle .

Case Study 2: Synthesis of Drug Candidates

Research has shown that azetidines can be functionalized through various methods, including C(sp3)-H arylation, leading to compounds with potential therapeutic effects against diseases such as cryptosporidiosis .

作用機序

The mechanism of action of 2-(3-Bromophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the bromine atom in the phenyl ring contribute to its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 2-(3-Bromophenyl)azetidine hydrochloride

- CAS Number : 1461708-35-9

- Molecular Formula : C₉H₁₀BrN·HCl (C₉H₁₁BrClN)

- Molecular Weight : 248.5 g/mol

- Purity : ≥95%

- Storage : Requires refrigeration (2–8°C) under an inert atmosphere .

Structural Features :

The compound consists of a four-membered azetidine ring substituted at the 2-position with a 3-bromophenyl group. The hydrochloride salt enhances stability and solubility. Its compact structure and bromine atom make it a versatile intermediate in medicinal chemistry, particularly for targeting halogen-sensitive biological interactions .

Comparison with Structurally Similar Compounds

Positional Isomers

3-(3-Bromophenyl)azetidine Hydrochloride

Halogen-Substituted Analogues

2-(2,3-Dichlorophenyl)azetidine Hydrochloride

- CAS Number : 777887-21-5

- Molecular Formula : C₉H₁₀Cl₃N

- Key Difference : Replaces bromine with chlorine at the phenyl ring and adds a second chlorine atom at the 2-position.

- Implications : Chlorine’s smaller atomic radius and higher electronegativity reduce lipophilicity compared to bromine. The dichloro substitution may enhance metabolic stability but reduce π-π stacking interactions .

Extended Chain Analogues

2-[2-(3-Bromophenyl)ethyl]azetidine; Trifluoroacetic Acid

- Molecular Formula: C₁₃H₁₅BrF₃NO₂

- Key Difference : An ethyl linker separates the azetidine and bromophenyl groups.

- Implications: The ethyl chain increases molecular flexibility and weight (354.17 g/mol vs.

2-(3-Bromophenyl)ethanamine Hydrochloride

- CAS Number : 215797-57-2

- Molecular Formula : C₈H₁₀BrN·HCl

- Key Difference : Replaces the azetidine ring with a primary amine (ethylamine group).

- Implications : The absence of the azetidine ring eliminates strain energy and alters basicity, which could affect interactions with acidic residues in biological targets .

Methoxy-Substituted Analogues

3-(4-Bromo-2,5-dimethoxyphenyl)azetidine Hydrochloride

- Synthesis : Derived from (4-bromo-2,5-dimethoxyphenyl)boronic acid .

- Key Difference : Incorporates methoxy groups at the 2- and 5-positions of the phenyl ring.

- However, steric bulk may hinder target binding .

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(3-Bromophenyl)azetidine hydrochloride | 1461708-35-9 | C₉H₁₁BrClN | 248.5 | 2-substituted azetidine, Br at phenyl |

| 3-(3-Bromophenyl)azetidine hydrochloride | 1203683-81-1 | C₉H₁₁BrClN | 248.55 | 3-substituted azetidine |

| 2-(2,3-Dichlorophenyl)azetidine hydrochloride | 777887-21-5 | C₉H₁₀Cl₃N | 230.55 | Cl substituents at 2- and 3-positions |

| 2-[2-(3-Bromophenyl)ethyl]azetidine | N/A | C₁₃H₁₅BrF₃NO₂ | 354.17 | Ethyl linker, trifluoroacetic acid salt |

| 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine hydrochloride | N/A | C₁₂H₁₅BrClNO₂ | 328.6 | Methoxy groups at 2- and 5-positions |

Key Research Findings

- Positional Isomerism : The 2- and 3-substituted azetidines exhibit distinct physicochemical profiles, with the 2-isomer being more commonly utilized in drug discovery due to favorable steric interactions .

- Halogen Effects : Bromine’s polarizability enhances van der Waals interactions compared to chlorine, making bromophenyl derivatives more potent in halogen-bonding scenarios .

- Linker Impact : Ethyl-linked analogues (e.g., 2-[2-(3-bromophenyl)ethyl]azetidine) show reduced target affinity in serotonin reuptake inhibition studies compared to direct phenyl-azetidine conjugates .

生物活性

2-(3-Bromophenyl)azetidine hydrochloride is a chemical compound characterized by a four-membered nitrogen-containing ring (azetidine) substituted with a bromophenyl group. Its molecular formula is C₉H₁₁BrClN, and it has a molecular weight of approximately 248.55 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets, which may lead to therapeutic applications.

The biological activity of 2-(3-Bromophenyl)azetidine hydrochloride is primarily attributed to its structural characteristics. The azetidine ring's strained nature allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the bromophenyl group enhances the compound's binding affinity to its targets, contributing to its biological effects .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Azetidine derivatives, including 2-(3-Bromophenyl)azetidine hydrochloride, have shown antimicrobial effects against various pathogens .

- Anticancer Properties : Studies indicate that compounds similar to 2-(3-Bromophenyl)azetidine hydrochloride possess antiproliferative effects in cancer cell lines. For instance, certain azetidine derivatives have demonstrated significant cytotoxicity against MCF-7 breast cancer cells .

- Antioxidant Activity : Compounds with azetidine structures have been reported to exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of azetidine derivatives, providing insights into their potential therapeutic applications.

Anticancer Activity

A study demonstrated that azetidine derivatives could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, compounds similar to 2-(3-Bromophenyl)azetidine hydrochloride showed IC₅₀ values in the nanomolar range against MCF-7 cells, indicating potent antiproliferative activity .

| Compound | IC₅₀ (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 2-(3-Bromophenyl)azetidine | TBD | MCF-7 (breast cancer) | Tubulin polymerization inhibition |

| CA-4 | 3.9 | MCF-7 | Antimitotic agent |

Antimicrobial Activity

Research has shown that azetidine derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the presence of halogen substituents enhances antibacterial potency .

Comparative Analysis

The unique positioning of the bromine atom in 2-(3-Bromophenyl)azetidine hydrochloride contributes to its distinct reactivity compared to other similar compounds. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(3-Bromophenyl)azetidine hydrochloride | Azetidine ring with bromophenyl substitution | Enhanced binding affinity due to bromine |

| 3-(4-Bromophenyl)azetidine | Bromine at para position | Distinct pharmacological profile |

| N-Methyl-3-(3-bromophenyl)azetidine | Methyl substitution on nitrogen | Altered physicochemical properties affecting solubility |

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromophenyl)azetidine hydrochloride, and how can reaction conditions be optimized?

Azetidine derivatives are typically synthesized via cyclocondensation or nucleophilic substitution. For example, a spiro-azetidine compound with a 3-bromophenyl group was synthesized by cyclocondensation of anthracene-9-carbaldehyde and a bromophenyl-substituted precursor in acetic acid, followed by purification via column chromatography . Key optimization steps include:

- Temperature control : Reactions performed at 80–90°C improve cyclization efficiency.

- Catalyst selection : Use of triethylamine or DIPEA (as in Example 259 of a related azetidine hydrochloride synthesis) enhances nucleophilic substitution yields .

- Purification : Ethyl acetate recrystallization is effective for isolating azetidine hydrochlorides .

Q. Which spectroscopic and analytical methods are critical for characterizing 2-(3-Bromophenyl)azetidine hydrochloride?

- 1H-NMR : The azetidine ring protons resonate at δ 6.18–6.23 ppm (singlet for H-4), while aromatic protons from the 3-bromophenyl group appear as multiplets at δ 6.23–8.65 ppm .

- IR spectroscopy : A strong absorption band near 1,755 cm⁻¹ confirms the β-lactam carbonyl group in azetidine derivatives .

- Mass spectrometry : GC-MS analysis shows molecular ion peaks at m/z = 567/569 ([M⁺], isotopic pattern for bromine) .

- Elemental analysis : Validate purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Q. What are the stability and storage requirements for 2-(3-Bromophenyl)azetidine hydrochloride?

- Short-term : Store at –4°C for 1–2 weeks in airtight, light-protected containers to prevent hydrolysis of the azetidine ring.

- Long-term : –20°C for 1–2 years; desiccants (e.g., silica gel) minimize moisture uptake .

- Decomposition risks : Avoid aqueous solutions at neutral/basic pH, which can hydrolyze the azetidine moiety to open-chain amines .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence structure-activity relationships (SAR) in azetidine-based compounds?

The 3-bromo substitution enhances electrophilic reactivity and steric bulk, which can modulate target binding. For example:

- Pharmacological studies : In spiro-azetidine derivatives, the 3-bromophenyl group increases lipophilicity, improving blood-brain barrier penetration .

- Positional isomer effects : USP errata corrections highlight that 3-bromo (vs. 4-bromo) positional isomers exhibit distinct biological activities due to altered receptor interactions .

- Electron-withdrawing effects : The bromine atom directs electrophilic substitution in downstream reactions, enabling regioselective functionalization .

Q. What mechanistic insights guide the derivatization of 2-(3-Bromophenyl)azetidine hydrochloride?

- Amino functionalization : Hydrazine hydrate or hydroxylamine hydrochloride can replace leaving groups (e.g., chlorine) on the azetidine ring, forming hydrazide or hydroxylamine derivatives (confirmed by 1H-NMR peaks at δ 5.66 ppm for –NH₂ and δ 11.73 ppm for –OH) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (using Pd catalysts) enables diversification of the bromophenyl group .

- Solvent effects : Dry pyridine or ethanol is critical for minimizing side reactions during nucleophilic substitutions .

Q. How can researchers resolve contradictions in reported data on azetidine hydrochloride stability or reactivity?

- Controlled experiments : Compare degradation rates under varying pH, temperature, and humidity conditions. For example, hydrolysis studies in buffered solutions (pH 2–10) quantify azetidine ring stability .

- Advanced analytics : Use LC-MS to identify decomposition products (e.g., open-chain amines) and validate hypotheses .

- Replicate literature methods : Reproduce synthesis protocols from divergent studies (e.g., cyclocondensation vs. nucleophilic substitution) to isolate variables affecting yield/purity .

Methodological Guidelines

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) for azetidine reactions .

- Analytical validation : Cross-validate NMR and MS data with computational tools (e.g., PubChem’s InChI key or SMILES strings) to confirm structural integrity .

- Safety measures : Use PPE (gloves, goggles) and fume hoods when handling brominated compounds; dispose of waste via licensed hazardous waste contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。